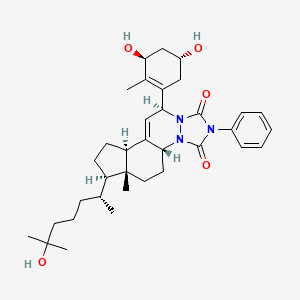
Ivabradine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivabradine is a HCN channel blocker used to reduce the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .
Synthesis Analysis
Synthetic processes reported for ivabradine hydrochloride, a heart rate lowering drug, are inefficient and uneconomical at an industrial scale due to their inability to control the formation of process-related impurities . An efficient, economic, and industrially feasible process for the synthesis of ivabradine hydrochloride has been established which not only controls the formation of impurities but also minimizes the aqueous, organic, and solid waste substantially to achieve a greener and productive process .Molecular Structure Analysis
Ivabradine has a molecular formula of C27H36N2O5 and an average molecular weight of 468.594 . It acts in sinus atrial node (SAN) cells by selectively inhibiting the pacemaker I f current in a dose-dependent manner .Chemical Reactions Analysis
Ivabradine is a specific HR-lowering agent that acts in sinus atrial node (SAN) cells by selectively inhibiting the pacemaker I f current in a dose-dependent manner by slowing the diastolic depolarization slope of SAN cells, and by reducing HR at rest during exercise in humans .Physical and Chemical Properties Analysis
Ivabradine has a molecular formula of C27H36N2O5 and a molecular weight of 468.59 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
1. Efficacy in Chronic Stable Angina Pectoris and Diabetes Mellitus
Ivabradine, a heart rate-lowering agent, has demonstrated efficacy in patients with chronic stable angina pectoris and diabetes mellitus (DM). It offers a significant reduction in heart rate and improvements in exercise tolerance without adversely affecting glucose metabolism, presenting it as a viable alternative to beta-blockers in this patient group (Borer & Tardif, 2010).
2. Preventing Progression from Viral Myocarditis to Dilated Cardiomyopathy
Ivabradine shows promise in preventing the progression from viral myocarditis to dilated cardiomyopathy (DCM) in mice. Its therapeutic effects are associated with the inhibition of the p38 MAPK pathway, reduced inflammatory responses, and decreased collagen expression, making it a potential treatment option for patients with viral myocarditis (Yue-chun et al., 2016).
3. Clinical Use in Systolic Heart Failure and Chronic Stable Angina
Ivabradine is utilized in patients with systolic heart failure and chronic stable angina due to its unique mechanism of inhibiting the funny current (If) in sinoatrial nodal tissue, distinct from other negative chronotropic agents. Although not approved for other indications, it has shown potential in managing inappropriate sinus tachycardia (Koruth et al., 2017).
4. Use-Dependent Inhibition in Cardiac Preparations
Ivabradine's effect on the predominant HCN channel isoform in human sino-atrial nodes (hSAN) has been characterized, demonstrating its kinetics in HCN channels from multicellular preparations and the rate-dependency of its action. This insight is crucial for understanding its clinical application in cardiac rhythm management (Thollon et al., 2007).
5. Inhibition of the Funny Current in Pacemaker Cells
Ivabradine inhibits the funny current (If) in sinoatrial nodal cells, slowing the spontaneous action potential firing rate. This effect, crucial at physiologically relevant membrane potentials, directly impacts the modeling of sinoatrial nodal cell automaticity (Yaniv et al., 2012).
6. Role in Stable Coronary Artery Disease and Left-Ventricular Systolic Dysfunction
In patients with stable coronary artery disease and left-ventricular systolic dysfunction, ivabradine's heart rate reduction does not universally improve cardiac outcomes but may reduce the incidence of coronary artery disease outcomes in a specific subgroup with heart rates of 70 bpm or greater (Fox et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
1217977-70-2 |
|---|---|
Fórmula molecular |
C27H33D3N2O5 |
Peso molecular |
471.60 |
Apariencia |
white powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
155974-00-8 (unlabelled) |
Sinónimos |
3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino-d3]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-on |
Etiqueta |
Ivabradine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)


![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)




